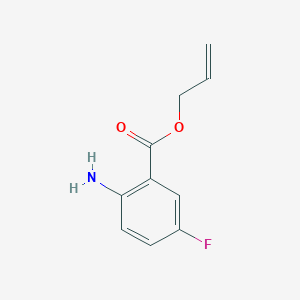

Allyl 2-amino-5-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allyl 2-amino-5-fluorobenzoate, also known as AFBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. AFBA is a derivative of benzoic acid and contains an amino group and a fluorine atom in its molecular structure. This compound has been found to possess several unique properties that make it an attractive candidate for various research applications.

Mecanismo De Acción

The mechanism of action of Allyl 2-amino-5-fluorobenzoate is based on its ability to undergo protonation and deprotonation in response to changes in pH. In its neutral form, Allyl 2-amino-5-fluorobenzoate exists in a non-fluorescent state. However, when exposed to acidic conditions, such as those found in intracellular compartments such as lysosomes, Allyl 2-amino-5-fluorobenzoate becomes protonated, leading to a significant increase in fluorescence intensity.

Efectos Bioquímicos Y Fisiológicos

Allyl 2-amino-5-fluorobenzoate has been shown to have minimal toxicity and does not interfere with cellular processes or cause any adverse effects on cell viability. It is also relatively stable and can be used in a wide range of biological systems. Allyl 2-amino-5-fluorobenzoate has been used to study the pH-dependent behavior of various enzymes, including proteases and phosphatases, as well as the pH regulation of ion channels and transporters.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Allyl 2-amino-5-fluorobenzoate offers several advantages over other pH-sensitive probes, including its high sensitivity, low toxicity, and ease of use. However, there are also some limitations to its use. For example, Allyl 2-amino-5-fluorobenzoate is sensitive to changes in temperature, and its fluorescence emission is affected by the presence of other fluorescent compounds. Additionally, Allyl 2-amino-5-fluorobenzoate is not suitable for use in vivo due to its inability to penetrate cell membranes.

Direcciones Futuras

Despite its limitations, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications. One potential area of future research is the development of new derivatives of Allyl 2-amino-5-fluorobenzoate that exhibit improved properties, such as increased sensitivity and selectivity. Another area of interest is the use of Allyl 2-amino-5-fluorobenzoate in the study of pH-dependent diseases such as cancer and Alzheimer's disease. Overall, Allyl 2-amino-5-fluorobenzoate represents a valuable tool for studying pH-dependent biological processes and has the potential to contribute significantly to scientific research in the future.

Conclusion

In conclusion, Allyl 2-amino-5-fluorobenzoate is a promising compound that has several unique properties that make it an attractive candidate for scientific research. Its ability to act as a fluorescent probe for detecting and measuring intracellular pH levels makes it an invaluable tool for studying pH-dependent biological processes. Although there are some limitations to its use, Allyl 2-amino-5-fluorobenzoate holds great promise for future research applications and represents a valuable addition to the toolkit of researchers in a wide range of fields.

Métodos De Síntesis

The synthesis of Allyl 2-amino-5-fluorobenzoate involves the reaction of 2-amino-5-fluorobenzoic acid with allyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, and the resulting product is obtained in good yield and purity. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

Aplicaciones Científicas De Investigación

Allyl 2-amino-5-fluorobenzoate has been found to have several potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and measuring intracellular pH levels. Allyl 2-amino-5-fluorobenzoate exhibits a strong fluorescence emission that is highly sensitive to changes in pH, making it an ideal tool for studying pH-dependent biological processes such as cell signaling and metabolism.

Propiedades

Número CAS |

145219-56-3 |

|---|---|

Nombre del producto |

Allyl 2-amino-5-fluorobenzoate |

Fórmula molecular |

C10H10FNO2 |

Peso molecular |

195.19 g/mol |

Nombre IUPAC |

prop-2-enyl 2-amino-5-fluorobenzoate |

InChI |

InChI=1S/C10H10FNO2/c1-2-5-14-10(13)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5,12H2 |

Clave InChI |

QMOAOHYANMISKG-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)C1=C(C=CC(=C1)F)N |

SMILES canónico |

C=CCOC(=O)C1=C(C=CC(=C1)F)N |

Sinónimos |

Benzoic acid, 2-amino-5-fluoro-, 2-propenyl ester (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)